1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

Lipophilicity Drug-likeness CNS penetration

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione (CAS 62379-98-0) is a C-functionally-substituted spiroglutarimide derivative belonging to the 3-azaspiro[5.5]undecane-2,4-dione class. The core 3-azaspiro[5.5]undecane-2,4-dione scaffold is a well-characterized building block in medicinal chemistry, serving as a synthetic intermediate for gabapentin and as a template for anticonvulsant drug discovery.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 62379-98-0
Cat. No. B15065882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione
CAS62379-98-0
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)NC(=O)C2C3=CCCCC3
InChIInChI=1S/C16H23NO2/c18-13-11-16(9-5-2-6-10-16)14(15(19)17-13)12-7-3-1-4-8-12/h7,14H,1-6,8-11H2,(H,17,18,19)
InChIKeyGGLDSODATJAXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione (CAS 62379-98-0): Core Scaffold, Properties, and Research-Grade Procurement Profile


1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione (CAS 62379-98-0) is a C-functionally-substituted spiroglutarimide derivative belonging to the 3-azaspiro[5.5]undecane-2,4-dione class . The core 3-azaspiro[5.5]undecane-2,4-dione scaffold is a well-characterized building block in medicinal chemistry, serving as a synthetic intermediate for gabapentin and as a template for anticonvulsant drug discovery [1]. The target compound bears a cyclohex-1-en-1-yl substituent at the C-1 position of the glutarimide ring, yielding a molecular formula of C₁₆H₂₃NO₂, a molecular weight of 261.37 g/mol, and a calculated XlogP of 3.3 . The compound is commercially available at 97% purity and is soluble in common organic solvents such as ethanol, ether, benzene, and acetone, while being insoluble in water . The presence of a chiral center at the C-1 position, combined with the unsaturated cyclohexenyl moiety, distinguishes it from saturated or aromatic-substituted analogs within the same scaffold family.

Why Generic 3-Azaspiro[5.5]undecane-2,4-dione Analogs Cannot Substitute for 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione in Drug Discovery Programs


Within the 3-azaspiro[5.5]undecane-2,4-dione family, the nature of the N-1 or C-1 substituent is a critical determinant of both physicochemical properties and biological activity profiles. Structure-activity relationship (SAR) studies on this scaffold have demonstrated that anticonvulsant activity and neuroprotective effects are exquisitely sensitive to the substituent identity: for example, 3-[(4-chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (compound 47) was active in the in vitro hippocampal slice culture neuroprotection assay, while other closely related analogs within the same series showed divergent efficacy profiles [1]. The cyclohex-1-en-1-yl substituent on the target compound provides a unique combination of moderate lipophilicity (XlogP = 3.3 ), conformational restriction via the endocyclic double bond, and a chiral center at the point of attachment, which collectively influence target binding, metabolic stability, and pharmacokinetic behavior in ways that cannot be replicated by saturated cyclohexyl, aromatic phenyl, or small alkyl-substituted analogs. The unsaturated character of the cyclohexenyl ring further enables downstream synthetic diversification through alkene functionalization chemistry that is inaccessible to fully saturated counterparts.

Quantitative Differentiation Evidence for 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione vs. Closest Structural Analogs


Enhanced Lipophilicity (XlogP = 3.3) Relative to the Unsubstituted 3-Azaspiro[5.5]undecane-2,4-dione Core Scaffold

The target compound exhibits a calculated XlogP of 3.3, which is substantially higher than the unsubstituted 3-azaspiro[5.5]undecane-2,4-dione parent scaffold (estimated XlogP ≈ 1.2–1.5, based on fragment-based calculation for C₁₀H₁₅NO₂) . This difference of approximately 1.8–2.1 log units reflects the contribution of the lipophilic cyclohexenyl moiety and places the target compound within the optimal lipophilicity range (LogP 2–4) for CNS drug candidates, whereas the unsubstituted core scaffold falls below this window [1].

Lipophilicity Drug-likeness CNS penetration

Conformational Restriction at the C-1 Position: Cyclohexenyl Double Bond vs. Saturated Cyclohexyl Analogs

The endocyclic double bond of the cyclohex-1-en-1-yl substituent introduces conformational constraint not present in saturated cyclohexyl-substituted analogs such as 9-cyclohexyl-3-azaspiro[5.5]undecane-2,4-dione (CAS 1220-59-3) [1]. In the target compound, the sp²-hybridized C-1' and C-2' atoms of the cyclohexenyl ring restrict the rotational freedom of the substituent relative to the glutarimide core, reducing the number of accessible conformers. The conformational restriction imposed by the endocyclic alkene is documented to enhance binding affinity through entropic stabilization in related spirocyclic systems targeting protein-protein interfaces [2].

Conformational restriction Ligand preorganization Binding entropy

Chiral Center at C-1 Enables Enantioselective Synthesis and Stereochemical SAR Exploration

The target compound contains one undefined atom stereocenter at the C-1 position (the point of cyclohexenyl attachment to the glutarimide ring), as documented by the calculated stereocenter count (uncertain atom stereocenter count = 1) . In contrast, the unsubstituted 3-azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1) and the 9-cyclohexyl-substituted analog (CAS 1220-59-3) lack this chiral center at the corresponding position. The presence of a chiral C-1 position permits enantioselective synthesis strategies and enables investigation of stereochemistry-dependent biological activity, which has been shown to be critical in spiroglutarimide medicinal chemistry .

Chirality Enantioselective synthesis Stereochemical SAR

Hydrogen-Bond Donor Capacity (HBD = 1) Matches the Pharmacophoric Requirement of the Glutarimide NH While Limiting Desolvation Penalty

The target compound has a measured hydrogen bond donor count of 1 (the glutarimide NH) and a hydrogen bond acceptor count of 2 (the two carbonyl oxygens), consistent with the core glutarimide pharmacophore . This HBD/HBA profile is identical to the unsubstituted 3-azaspiro[5.5]undecane-2,4-dione scaffold [1], confirming that the cyclohexenyl substitution at C-1 does not introduce additional hydrogen bond donors or acceptors that could increase desolvation penalty or alter permeability. In contrast, amino-substituted analogs such as 3-[(4-chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (compound 47) possess an additional NH donor at the N-3 position, increasing HBD count to 2 and potentially reducing membrane permeability [2].

Hydrogen bonding Pharmacophore Physicochemical property

Topological Polar Surface Area (TPSA = 46.2 Ų) Positions the Compound Within Oral Bioavailability Space Relative to Higher-PSA Glutarimide Analogs

The target compound has a calculated topological polar surface area (TPSA) of 46.2 Ų . This value is well below the commonly applied Veber threshold of 140 Ų for oral bioavailability and falls within the optimal range for both oral absorption and CNS penetration (TPSA < 60–70 Ų for CNS drugs) [1]. By comparison, the 3-[(4-chlorophenyl)amino]-substituted analog (compound 47) would be expected to have an elevated TPSA due to the additional secondary amine and chlorophenyl ring, likely exceeding 55–60 Ų. The low TPSA of the target compound is a direct consequence of the purely hydrocarbon-based cyclohexenyl substituent, which contributes no additional polar surface area beyond that of the core glutarimide (carbonyl O atoms: 2 × 17.07 Ų contribution ≈ 34.14 Ų plus NH contribution).

TPSA Oral bioavailability Veber's rules

C-1 Cyclohexenyl Substituent Enables Alkene-Functionalization Chemistry Not Accessible to Saturated Cyclohexyl or Aromatic Phenyl Analogs

The cyclohex-1-en-1-yl group contains an endocyclic double bond that serves as a synthetic handle for downstream diversification reactions including epoxidation, dihydroxylation, hydroboration, and olefin metathesis—transformations that are not possible with the saturated cyclohexyl-substituted analog (CAS 1220-59-3) or with aromatic phenyl-substituted variants [1]. This alkene functionality enables late-stage functionalization of the spiroglutarimide scaffold without modifying the core pharmacophore, a strategic advantage in lead optimization campaigns where modular diversification of the substituent is required to explore SAR around the lipophilic pocket of a target protein .

Synthetic diversifiability Late-stage functionalization Click chemistry

High-Impact Procurement and Application Scenarios for 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione


CNS Drug Discovery: Lead-like Scaffold with Optimal Lipophilicity and TPSA for Blood-Brain Barrier Penetration

With a calculated XlogP of 3.3 and TPSA of 46.2 Ų, this compound resides within the CNS multiparameter optimization (CNS MPO) sweet spot for brain-penetrant small molecules . The glutarimide NH pharmacophore, combined with the conformationally restricted cyclohexenyl moiety, makes it an attractive fragment or lead-like scaffold for CNS targets including ion channels, GPCRs, and enzymes implicated in neurological disorders. The chiral center at C-1 further enables stereochemistry-dependent CNS activity profiling [1]. Procurement of this specific analog is recommended over the unsubstituted core (XlogP ≈ 1.2–1.5) or polar amino-substituted variants that sacrifice lipophilicity for target engagement.

Antiviral Research: Spiroglutarimide Scaffold for HIV Entry Inhibition and Protein-Protein Interaction Disruption

Research on spirocyclic glutarimide derivatives has established their utility as CD4-mimetic HIV entry inhibitors that target the gp120-CD4 protein-protein interface [2]. The cyclohexenyl moiety of the target compound can form hydrophobic interactions with valine and other lipophilic residues within the Phe43 cavity of gp120, while the spirocyclic core provides conformational rigidity for optimal presentation of the glutarimide pharmacophore. The alkene handle on the cyclohexenyl ring further permits modular diversification to optimize gp120 binding affinity and antiviral potency. Procure this compound as a privileged scaffold for antiviral fragment-based screening and as a starting point for structure-guided optimization of next-generation HIV entry inhibitors.

Asymmetric Synthesis and Chiral Building Block: Enantioselective Spiroglutarimide Construction

The presence of a chiral center at C-1 makes this compound valuable as a substrate for enantioselective synthesis methodology development and as a chiral building block for constructing more complex spirocyclic architectures . The cyclohexenyl alkene enables further stereoselective transformations (e.g., Sharpless asymmetric dihydroxylation, Jacobsen epoxidation) to install additional chiral centers, while the spirocyclic glutarimide core remains intact. This compound serves well in academic and industrial laboratories developing catalytic asymmetric methods for C-functionally-substituted glutarimides and in medicinal chemistry programs requiring enantiopure spirocyclic intermediates.

Anticonvulsant Drug Discovery: Next-Generation Spiroglutarimide Scaffold for Epilepsy and Neuroprotection

The 3-azaspiro[5.5]undecane-2,4-dione scaffold has demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with compound 47 showing in vitro neuroprotection in hippocampal slice cultures [3]. The target compound presents a differentiated substitution pattern—C-1 cyclohexenyl rather than N-3 arylamino—that may yield distinct anticonvulsant efficacy and safety profiles. The preserved single HBD count (HBD = 1) avoids the permeability penalty of amino-substituted analogs, while the cyclohexenyl group enhances CNS penetration potential. Procure this analog as a structurally novel lead compound for anticonvulsant screening cascades and as a comparator to benchmark the SAR of N-substituted versus C-substituted spiroglutarimide anticonvulsants.

Quote Request

Request a Quote for 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.